(5Z)-3-(2-aminoethyl)-5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride
Description
This compound is a thiazolidinedione (TZD) derivative characterized by a 3-bromophenylmethylidene group at position 5 and a 2-aminoethyl substituent at position 3 of the thiazolidine-2,4-dione core. The hydrochloride salt enhances its solubility and bioavailability, making it suitable for pharmacological studies. Thiazolidinediones are known for their diverse biological activities, including anticancer, antifungal, and metabolic modulation .
Properties
IUPAC Name |
(5Z)-3-(2-aminoethyl)-5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S.ClH/c13-9-3-1-2-8(6-9)7-10-11(16)15(5-4-14)12(17)18-10;/h1-3,6-7H,4-5,14H2;1H/b10-7-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRPLAGDBMZDGL-VEZAGKLZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=O)S2)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=O)S2)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5Z)-3-(2-aminoethyl)-5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride is a derivative of thiazolidine-2,4-dione (TZD), a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by a thiazolidine ring with specific substitutions that enhance its biological activity. The synthesis typically involves the reaction of 2-aminoethyl and 3-bromobenzaldehyde with thiazolidine-2,4-dione under controlled conditions to yield the hydrochloride form.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of TZD derivatives. Specifically, this compound has shown significant inhibitory effects on various cancer cell lines:
- Inhibition of Cell Proliferation : This compound has demonstrated potent antiproliferative effects against human breast cancer cell lines MCF-7 and MDA-MB-231. The IC50 values for these cell lines were reported at approximately 1.27 µM and 1.50 µM respectively .
- Mechanism of Action : The compound induces apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins. It decreases anti-apoptotic proteins (Bcl-2, Bcl-XL) while increasing pro-apoptotic proteins (Bak, Bax), thereby promoting programmed cell death .
Enzymatic Inhibition
The compound also exhibits strong inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis:
| Compound | IC50 (µM) | Reference |
|---|---|---|
| (5Z)-3-(2-aminoethyl)-5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione | 0.081 | |
| Sorafenib | 0.061 |
This inhibition suggests potential for use in antiangiogenic therapies.
Other Biological Activities
Beyond anticancer effects, TZD derivatives are known to possess various other biological activities:
- Antidiabetic Effects : TZDs are recognized for their ability to activate peroxisome proliferator-activated receptors (PPARs), leading to improved insulin sensitivity .
- Antioxidant and Anti-inflammatory Effects : These compounds have shown promise in reducing oxidative stress and inflammation in various models .
Case Studies
Recent research has focused on the synthesis and evaluation of new TZD derivatives, including this compound. For instance:
- Study on Breast Cancer Cells : A study evaluated the effects of this compound on MCF-7 cells and found that it significantly inhibited cell proliferation in a dose-dependent manner while sparing normal breast cells from toxicity .
- VEGFR-2 Inhibition Study : Another study highlighted the compound's potent inhibition of VEGFR-2 compared to established inhibitors like sorafenib, marking it as a candidate for further development in cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Substituent Variations on the Thiazolidinedione Core
(5Z)-3-(2-aminoethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione hydrochloride (): Structural Difference: Lacks the 3-bromo substitution on the benzylidene ring.
Ethyl 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate (): Structural Difference: Contains an ethyl acetate group at position 3 instead of 2-aminoethyl. Impact: The ester group may reduce solubility and alter pharmacokinetics compared to the hydrophilic aminoethyl group in the target compound .
(5Z)-5-[(4-chlorophenyl)methylidene]-3-(2-{4-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]piperazin-1-yl}-2-oxoethyl)-1,3-thiazolidine-2,4-dione (L-173) ():
- Structural Difference : Features a complex piperazine-triazole side chain and 4-chlorophenyl group.
- Impact : Enhanced antifungal activity due to the triazole moiety but increased molecular weight (MW: ~650 g/mol) compared to the target compound (MW: ~350–400 g/mol estimated) .
Halogen Substitution Patterns
Key Insight : Bromine at the 3-position on the phenyl ring (target compound) may optimize steric interactions with hydrophobic binding pockets in target proteins compared to other halogen positions .
Solubility and Stability
Anticancer Activity
- Target Compound : Predicted to inhibit PPARγ or HDACs based on structural similarity to TZDs in and .

- (Z)-5-(4-ethoxybenzylidene) derivatives (): Show IC₅₀ values of 8–12 µM against breast cancer cells (MCF-7), attributed to the aminoethyl group enhancing cellular uptake .
- Docking Scores (): SMI-IV-1 (phenyl substituent): Score = -3.8 SMI-IV-4 (3-amino-4-hydroxyphenyl): Score = -5.1 Hypothesis: The 3-bromophenyl group in the target compound may improve hydrophobic interactions, yielding scores between -4.0 and -5.0 .
Antifungal Activity
Key Research Findings and Challenges
Structure-Activity Relationship (SAR): The 2-aminoethyl group enhances solubility and target engagement but may increase off-target effects . Bromine at the 3-position balances lipophilicity and steric bulk, optimizing receptor binding .
Limitations: Limited in vivo data for the target compound; most studies focus on in vitro models (e.g., ). Synthetic scalability of halogenated TZDs requires optimization (e.g., column chromatography in ).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing (5Z)-3-(2-aminoethyl)-5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride?
- Methodology : The compound can be synthesized via condensation reactions between a thiazolidinedione core and substituted aldehydes. For example, analogous compounds were synthesized by reacting 3-(2-aminoethyl)thiazolidine-2,4-dione with substituted benzaldehydes (e.g., 3-bromobenzaldehyde) in anhydrous THF using DIAD (diisopropyl azodicarboxylate) as a coupling agent at 45°C, followed by purification via silica gel chromatography . Acidic conditions (e.g., HCl) are used to form the hydrochloride salt.
- Key Parameters : Monitor reaction progress via TLC, optimize stoichiometry (e.g., 1:1 molar ratio of aldehyde to thiazolidinedione), and ensure inert atmosphere to prevent oxidation of sensitive functional groups.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to confirm the Z-configuration of the benzylidene group and the presence of the 2-aminoethyl substituent. For example, -NMR peaks for the exocyclic double bond typically appear at δ 7.2–7.8 ppm (aromatic protons) and δ 6.8–7.1 ppm (vinylic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H]) with an expected mass error < 5 ppm .
- HPLC : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What safety precautions are critical during handling and storage?
- Safety Protocols :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
- Storage : Store in airtight, light-resistant containers at –20°C to prevent degradation. Separate from oxidizing agents and moisture .
- Spill Management : Use inert absorbents (e.g., vermiculite) for solid spills and neutralize liquid spills with sodium bicarbonate .
Advanced Research Questions
Q. How does the 3-bromophenyl substituent influence the compound’s electronic and steric properties compared to other aryl groups (e.g., 2-fluorophenyl)?
- Structural Analysis :
- Electronic Effects : The bromine atom’s electronegativity and size enhance electron-withdrawing effects, potentially stabilizing the thiazolidinedione ring and influencing tautomerization. Compare with fluorophenyl analogs (e.g., in ), where fluorine’s smaller size may reduce steric hindrance .
- Crystallography : X-ray diffraction (e.g., ) reveals bond angles and planarity of the benzylidene group, which affect intermolecular interactions and solubility .
Q. What strategies resolve contradictions in biological activity data across structurally similar thiazolidinediones?
- Case Study : Discrepancies in hypolipidemic or antimicrobial activity may arise from variations in substituent positions (e.g., 3-bromo vs. 4-bromo) or stereochemistry.
- Experimental Design : Conduct comparative SAR studies using analogs with systematic substitutions (e.g., ). Validate via in vitro assays (e.g., enzyme inhibition) and molecular docking to identify key binding interactions .
- Data Normalization : Control for assay conditions (e.g., solvent polarity, cell line viability) to isolate structural effects .
Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- In Silico Tools :
- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level to predict sites for electrophilic attack (e.g., the exocyclic double bond or thiazolidinedione carbonyl) .
- Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in polar aprotic solvents (e.g., DMF) .
Methodological Considerations
Q. What techniques are recommended for characterizing tautomeric equilibria in thiazolidinedione derivatives?
- Approach :
- Variable Temperature NMR : Monitor chemical shift changes in DMSO-d across 25–80°C to detect keto-enol tautomerization .
- IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm) and enol C–O stretches (1200–1300 cm) .
Q. How to address low yields in large-scale synthesis?
- Optimization Steps :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

